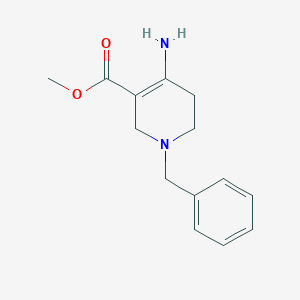

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Vue d'ensemble

Description

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic organic compound with a complex structure that includes a tetrahydropyridine ring, an amino group, and a benzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the benzyl group and the amino group. The final step involves esterification to introduce the methyl ester group.

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and ammonia or primary amines under acidic or basic conditions.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

Amination: The amino group can be introduced via nucleophilic substitution reactions using amines or through reductive amination.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism by which Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and amino groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-amino-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the combination of its tetrahydropyridine ring, benzyl group, and amino group, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS number: 159660-85-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.31 g/mol |

| Melting Point | 87-89 °C |

| Boiling Point | 389.2 °C |

| Density | 1.0836 g/cm³ |

| Flash Point | 189.2 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various tetrahydropyridine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic activity of methyl 4-amino derivatives against human leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-amino derivative | CEM-13 | 0.48 | Induction of apoptosis via caspase activation |

| Methyl 4-amino derivative | MCF-7 | 1.54 | Cell cycle arrest at G1 phase |

Flow cytometry analysis revealed that these compounds increased the expression of pro-apoptotic proteins such as p53 and activated caspase pathways, suggesting a robust mechanism for their anticancer effects .

Neuroprotective Effects

Tetrahydropyridines are also studied for their neuroprotective effects. Methyl 4-amino-1-benzyl derivatives have shown promise in models of neurodegenerative diseases by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in neurotoxicity.

Research Findings:

Inhibition of MAO-B can prevent the breakdown of neuroprotective neurotransmitters such as dopamine. A study demonstrated that methyl 4-amino derivatives reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-amino-1-benzyl derivatives can be influenced by structural modifications:

Key Findings:

- Substitution at the para position of the benzyl ring with electron-withdrawing groups enhances cytotoxicity.

- The presence of a carboxylate group is crucial for maintaining solubility and bioactivity .

Table: Summary of SAR Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing group | Increased cytotoxicity |

| Alkyl chain length | Optimal at specific lengths for solubility |

| Aromatic ring substitutions | Varied effects on MAO-B inhibition |

Propriétés

IUPAC Name |

methyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-18-14(17)12-10-16(8-7-13(12)15)9-11-5-3-2-4-6-11/h2-6H,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKWMBMESNOAMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340300 | |

| Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159660-85-2 | |

| Record name | METHYL 4-AMINO-1-BENZYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.